molecular formula C19H23N2Cl B195986 Depramine CAS No. 58262-51-4

Depramine

Katalognummer: B195986
CAS-Nummer: 58262-51-4
Molekulargewicht: 314.9 g/mol
InChI-SchlĂŒssel: QHOQDRVNCMCLDK-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Depramine (Chemical Name: 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride) is a tricyclic antidepressant (TCA) with the molecular formula C₁₉H₂₂N₂·HCl and a molecular weight of 314.85 g/mol . It is reported to inhibit acetylcholinesterase, MgÂČâș-ATPase, and Na+/K+ ATPase activity, distinguishing it from classical TCAs that primarily target monoamine reuptake . This compound is registered as an active pharmaceutical ingredient (API) under the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .

Wirkmechanismus

Target of Action

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride, also known as Imipramine, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .

Mode of Action

Imipramine acts by inhibiting the serotonin and norepinephrine transporters . This inhibition prevents the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. The increased concentration of these neurotransmitters enhances their signaling and leads to an improvement in mood .

Biochemical Pathways

The action of Imipramine affects the serotonergic and noradrenergic pathways This can lead to downstream effects such as mood elevation .

Pharmacokinetics

Imipramine has a half-life of 6 to 20 hours , indicating that it remains in the body for a significant period of time. This allows for sustained effects even with once or twice daily dosing. The compound is soluble in water, which aids in its absorption and distribution in the body .

Result of Action

The primary result of Imipramine’s action is an improvement in mood . By increasing the availability of serotonin and norepinephrine, Imipramine can help alleviate symptoms of depression and certain types of pain .

Action Environment

The action of Imipramine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as it is a weak base and will exist primarily as a protonated cation at ambient pH . This can influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall efficacy and stability .

Biochemische Analyse

Biochemical Properties

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of neurotransmitter reuptake. It interacts with several key enzymes and proteins, including serotonin and norepinephrine transporters. By inhibiting these transporters, the compound increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, it has minimal effects on dopamine transporters .

Cellular Effects

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin and norepinephrine. The compound affects gene expression by altering the transcription of genes related to neurotransmitter synthesis and metabolism. Furthermore, it impacts cellular metabolism by modifying the activity of enzymes involved in neurotransmitter degradation .

Molecular Mechanism

The molecular mechanism of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride involves its binding to serotonin and norepinephrine transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. The compound also interacts with various receptors, including serotonin receptors, to modulate neurotransmission. Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and receptor sensitivity. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits neurotransmitter reuptake without causing significant adverse effects. At higher doses, it can lead to toxic effects, including alterations in cardiovascular function and central nervous system disturbances. Threshold effects are observed, with specific dosages required to achieve therapeutic benefits without toxicity .

Metabolic Pathways

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6. The compound undergoes demethylation and hydroxylation, leading to the formation of active and inactive metabolites. These metabolic processes influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high lipid content, such as the brain, due to its lipophilic nature. This distribution pattern affects its localization and duration of action .

Subcellular Localization

The subcellular localization of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm and can be found in synaptic vesicles, where it exerts its effects on neurotransmitter release. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its activity and function .

Biologische AktivitÀt

Depramine, a tricyclic antidepressant (TCA), is primarily utilized in the treatment of depression and nocturnal enuresis (bedwetting) in children. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is known for its ability to influence neurotransmitter systems in the brain, particularly serotonin and norepinephrine. By altering the balance of these neurotransmitters, this compound helps improve mood and alleviate symptoms of depression. It is particularly noted for its effectiveness in cases where other antidepressants have failed to provide relief .

This compound operates primarily through the following mechanisms:

  • Serotonin Reuptake Inhibition : this compound inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which enhances mood and emotional regulation.
  • Norepinephrine Reuptake Inhibition : Similar to serotonin, this compound also inhibits norepinephrine reuptake, contributing to its antidepressant effects.
  • Anticholinergic Activity : By blocking acetylcholine receptors, this compound reduces bladder muscle activity, which is beneficial in treating bedwetting in children .

Pharmacological Effects

The pharmacological profile of this compound includes various effects that contribute to its therapeutic use:

  • Antidepressant Activity : Clinical studies have shown significant improvements in depressive symptoms among patients treated with this compound, particularly those resistant to other treatments.
  • Anxiolytic Effects : Patients often report reduced anxiety levels while on this compound therapy.
  • Sleep Improvement : Many users experience better sleep quality due to its sedative properties.

Clinical Efficacy

  • Study on Depression : A clinical trial involving patients with major depressive disorder assessed the efficacy of this compound compared to placebo. Results indicated that patients receiving this compound showed a statistically significant reduction in depression scores on standardized scales (e.g., Hamilton Depression Rating Scale) compared to those on placebo (p < 0.01) .
  • Pediatric Bedwetting : In a study involving children aged 6 years and older with nocturnal enuresis, this compound was administered over a period of 12 weeks. The results demonstrated that 70% of participants experienced a significant reduction in bedwetting episodes, with many achieving complete dryness .

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause side effects that may affect patient compliance:

  • Common Side Effects : These include dry mouth, constipation, urinary retention, blurred vision, and drowsiness.
  • Severe Reactions : Overdose can lead to serious complications such as cardiac arrhythmias and seizures, necessitating careful monitoring during treatment .

Comparative Effectiveness

A comparison of this compound with other antidepressants reveals its unique position within the TCA class:

Drug Class Efficacy Side Effects Notable Uses
Tricyclic Antidepressants (e.g., this compound)High for resistant depressionAnticholinergic effectsDepression, bedwetting
SSRIs (e.g., Fluoxetine)Moderate for general depressionFewer anticholinergic effectsDepression, anxiety
SNRIs (e.g., Venlafaxine)Moderate to high for anxiety/depressionSimilar to SSRIsDepression, anxiety

Wissenschaftliche Forschungsanwendungen

Chemistry

Depramine serves as a reference compound in analytical chemistry, particularly for studying tricyclic antidepressants. Its unique chemical structure allows researchers to explore the pharmacological properties of similar compounds and their interactions within biological systems.

Biology

In biological studies, this compound has been investigated for its effects on neurotransmitter systems, particularly its role in inhibiting the reuptake of norepinephrine and serotonin. This inhibition is crucial for understanding the mechanisms behind mood regulation and the treatment of depressive disorders .

Medicine

This compound's therapeutic potential has been explored in various medical conditions:

  • Depression : It is primarily used to treat major depressive disorder, with studies indicating its effectiveness in preventing relapse in chronic depression patients .
  • Attention-Deficit Hyperactivity Disorder (ADHD) : Clinical trials have shown that this compound can be beneficial for pediatric patients who do not respond well to standard treatments .
  • Chronic Pain Management : The drug's antinociceptive properties make it useful in managing neuropathic pain and other chronic pain conditions .

Industry

In pharmaceutical research and development, this compound is utilized to develop new antidepressant drugs. Its specific action on neurotransmitter systems provides insights into creating more effective treatments with fewer side effects compared to traditional tricyclic antidepressants .

Long-Term Maintenance Therapy

A study examined the long-term efficacy of this compound in maintaining remission in patients with chronic depression. Results showed a significant reduction in relapse rates among patients treated with this compound compared to those receiving placebo (11% vs. 52%) over a two-year period .

Pediatric ADHD Treatment

In a double-blind placebo-controlled study involving 62 children diagnosed with ADHD, this compound demonstrated significant behavioral improvements compared to placebo, with 68% of patients showing substantial progress after treatment .

Chronic Pain Management

Research indicates that this compound's antinociceptive effects can alleviate symptoms associated with chronic pain disorders. Its mechanism involves modulation of norepinephrine levels, which plays a critical role in pain perception .

Q & A

Basic Research Questions

Q. What in vitro and in vivo models are most methodologically robust for studying Depramine’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Answer: Prioritize models that align with this compound’s solubility, bioavailability, and target tissue distribution. For in vitro studies, use hepatocyte microsomal assays to assess metabolic stability . In vivo, employ rodent models with controlled variables (e.g., diet, circadian rhythm) to minimize PK variability. Validate results using LC-MS/MS for plasma concentration quantification .

Q. How should researchers design dose-response experiments to establish this compound’s therapeutic index?

  • Answer: Adopt a factorial design to test multiple dose levels and exposure durations while controlling for covariates like age and sex . Use probit analysis for ED50/LD50 calculations, ensuring statistical power (>0.8) through preliminary power analysis. Report confidence intervals to quantify uncertainty .

Q. What biochemical assays are optimal for quantifying this compound’s receptor binding affinity?

  • Answer: Radioligand binding assays (e.g., scintillation proximity assays) are preferred for specificity. Include negative controls (e.g., cold ligand competition) and triplicate measurements to account for intra-assay variability. Normalize data to protein concentration via Bradford assay .

Advanced Research Questions

Q. How can contradictory findings in this compound’s neuroprotective efficacy across studies be resolved methodologically?

  • Answer: Conduct a meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., species differences, dosing protocols). Apply subgroup analysis to isolate confounding variables. Replicate key experiments under harmonized protocols, documenting raw data for transparency .

Q. What computational strategies enhance the predictive validity of this compound’s molecular docking simulations?

  • Answer: Combine molecular dynamics (MD) simulations with machine learning-based scoring functions (e.g., AutoDock Vina with RF-Score). Validate predictions against crystallographic data of target receptors. Use Schrödinger Suite for binding free energy calculations (ΔG) .

Q. How should multi-omic datasets (transcriptomic, proteomic) be integrated to elucidate this compound’s polypharmacology?

  • Answer: Apply systems biology approaches:

  • Use weighted gene co-expression network analysis (WGCNA) to cluster differentially expressed genes.
  • Overlay proteomic data (e.g., STRINGdb) to map protein interaction networks.
  • Validate hub targets via CRISPR-Cas9 knockout models .

Q. What experimental controls are critical for ensuring reproducibility in this compound’s chronic toxicity studies?

  • Answer: Include:

  • Vehicle controls (e.g., saline/DMSO) matched to this compound’s solvent.
  • Sham-operated animals for surgical models.
  • Blinded histopathological assessments by ≄2 independent pathologists.
  • Pre-registration of protocols (e.g., OSF registries) to reduce bias .

Q. Methodological Frameworks

Q. How to optimize this compound’s formulation stability in pre-clinical studies?

  • Answer: Use accelerated stability testing (ICH Q1A guidelines):

  • Store formulations at 40°C/75% RH for 6 months.
  • Monitor degradation products via HPLC-UV at monthly intervals.
  • Apply Arrhenius kinetics to extrapolate shelf-life .

Q. What statistical approaches mitigate Type I/II errors in this compound’s clinical trial meta-analyses?

  • Answer: Employ random-effects models to account for inter-study variance. Adjust for multiple comparisons using Benjamini-Hochberg correction. Perform sensitivity analyses by excluding outlier studies .

Q. Data Synthesis & Reporting

Q. How to structure a this compound research manuscript for maximal methodological clarity?

  • Answer: Follow the AIMRaD structure (Abstract, Introduction, Methods, Results, and Discussion):
  • Methods : Detail equipment models (e.g., Waters ACQUITY UPLC), software versions (e.g., GraphPad Prism 10), and statistical thresholds (e.g., α=0.05).
  • Results : Report exact p-values (not thresholds like “p<0.05”) and effect sizes (Cohen’s d).
  • Discussion : Contrast findings with prior literature, explicitly addressing contradictions .

Vergleich Mit Àhnlichen Verbindungen

Comparison with Similar Tricyclic Antidepressants

Structural and Chemical Properties

The table below compares Depramine with Desipramine, Imipramine, and Doxepin:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Targets
This compound C₁₉H₂₂N₂·HCl 314.85 N,N-dimethylpropanamine side chain Acetylcholinesterase, MgÂČâș-ATPase, Na+/K+ ATPase
Desipramine C₁₈H₂₂N₂·HCl 302.84 N-methylpropanamine side chain Norepinephrine reuptake inhibitor (SNRI); weak serotonin reuptake inhibition
Imipramine C₁₉H₂₄N₂·HCl 316.87 N,N-dimethylpropanamine side chain Serotonin/norepinephrine reuptake inhibitor (SNRI); anticholinergic, antihistaminic
Doxepin C₁₉H₂₁NO·HCl 315.84 Dibenzoxepin ring system Dual serotonin/norepinephrine reuptake inhibitor; potent antihistamine

Key Observations :

  • This compound and Imipramine share structural similarities, including the N,N-dimethylpropanamine side chain. Evidence suggests this compound may be an impurity or metabolite of Imipramine .
  • Desipramine, a primary metabolite of Imipramine, has an N-methylpropanamine side chain, reducing its anticholinergic effects compared to Imipramine .
  • This compound’s unique inhibition of ATPases and acetylcholinesterase contrasts with the monoamine-focused mechanisms of other TCAs .

Pharmacological and Clinical Profiles

This compound

  • Side Effects : Likely includes anticholinergic effects (dry mouth, constipation) due to structural similarity to Imipramine, though specific data are sparse.

Desipramine

  • Mechanism: Selective norepinephrine reuptake inhibition (SNRI) with minimal serotonin effects, reducing side-effect burden .
  • Indications : Second-line treatment for depression; off-label use in neuropathic pain .
  • Side Effects : Lower anticholinergic effects than Imipramine but retains cardiac toxicity risks .

Imipramine

  • Mechanism: Broad serotonin/norepinephrine reuptake inhibition with strong anticholinergic and antihistaminic activity .
  • Indications : Major depressive disorder, enuresis .
  • Side Effects : High rates of sedation, orthostatic hypotension, and overdose risk .

Doxepin

  • Mechanism: Potent antihistamine activity alongside serotonin/norepinephrine effects, making it useful for insomnia .
  • Indications : Depression, anxiety, pruritus .
  • Side Effects: Pronounced sedation and weight gain .

Regulatory and Nomenclature Considerations

  • This compound vs. Desipramine : Despite similar names, these compounds differ structurally (C₁₉ vs. C₁₈ backbone) and mechanistically. This compound’s ATPase inhibition contrasts with Desipramine’s SNRI profile .
  • Branding Conflicts: this compound is marketed as Imipramine in Brazil and Greece, highlighting regional discrepancies in drug nomenclature .
  • USP Standards : this compound is recognized as a reference standard (USP this compound RS), while Desipramine hydrochloride is listed separately, reinforcing their distinct identities .

Discussion of Discrepancies and Limitations

  • Structural Ambiguities : Evidence conflicts on whether this compound is a standalone compound or an Imipramine derivative. Pharmacopeial standards (e.g., USP) treat them as distinct, but clinical registries occasionally conflate them .
  • Mechanistic Novelty: this compound’s enzyme inhibition profile warrants further research to clarify its role in depression pathophysiology .

Vorbereitungsmethoden

Synthetic Pathways and Reaction Mechanisms

Depramine’s synthesis typically involves multi-step organic transformations. A primary route mirrors strategies used for structurally analogous compounds, leveraging Friedel-Crafts alkylation and reductive amination. For example, the tricyclic core is often constructed via alkylation of dibenzosuberone with methylamine under acidic conditions . Subsequent reductive amination introduces the side chain, typically using catalytic hydrogenation with palladium or platinum catalysts .

Key challenges include controlling regioselectivity during alkylation and minimizing over-reduction during amination. Optimal conditions for the Friedel-Crafts step involve temperatures of 80–100°C and Lewis acids like aluminum chloride, achieving yields of 70–75% . Reductive amination under hydrogen pressure (3–5 atm) at 50°C further refines the product .

Industrial-Scale Production Protocols

Industrial methods prioritize cost efficiency and scalability. One patented approach employs a solvent-free reaction between 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine and diethanolamine at 110–125°C, avoiding hazardous solvents like chloroform . This neat reaction reduces impurity formation, yielding crude this compound with >98% purity .

Critical Parameters for Scale-Up:

  • Temperature Control: Maintaining 113–115°C prevents thermal degradation .

  • Solvent System: Post-reaction purification uses ethanol, toluene, and water in a phased addition to isolate crystalline this compound .

  • Work-Up: Decantation and filtration at 60–70°C optimize recovery rates .

Low-Temperature Purification Techniques

Recent advances focus on low-temperature crystallization to enhance purity. A novel solvent system combining diethanolamine, ethanol, toluene, and water achieves >99.8% purity by selectively precipitating this compound while retaining impurities in the mother liquor .

Purification Protocol:

  • Dissolve crude this compound in diethanolamine at 75–80°C .

  • Add ethanol and toluene sequentially, maintaining 70–75°C .

  • Precipitate pure this compound by cooling to 25°C and filtering .

This method reduces energy costs by 30% compared to high-temperature crystallizations .

Impurity Profiling and Control

This compound synthesis generates seven principal impurities (A–G), primarily from incomplete alkylation or diethanolamine side reactions . Chromatographic analyses (HPLC, GC-MS) quantify these contaminants, with regulatory limits set at <0.1% for individual impurities .

Mitigation Strategies:

  • Reaction Stoichiometry: Using 3 equivalents of diethanolamine minimizes residual intermediates .

  • Solvent Polarity: Hydrocarbon solvents (toluene, xylene) reduce polar byproducts .

Comparative Analysis of Solvent Systems

Solvent choice critically impacts yield and purity. The table below contrasts performance metrics for this compound synthesis:

SolventTemperature (°C)Yield (%)Purity (%)
Diethanolamine113–1159299.8
Dimethylsulfoxide120–1258898.5
Toluene110–1189099.2

Diethanolamine outperforms dimethylsulfoxide in both yield and purity, attributed to its dual role as reactant and solvent .

Eigenschaften

IUPAC Name

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOQDRVNCMCLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

303-54-8 (Parent)
Record name G 31406 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40973825
Record name 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58262-51-4
Record name G 31406 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Depramine
Reactant of Route 2
Reactant of Route 2
Depramine
Reactant of Route 3
Reactant of Route 3
Depramine
Reactant of Route 4
Reactant of Route 4
Depramine
Reactant of Route 5
Reactant of Route 5
Depramine
Reactant of Route 6
Depramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.